5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- is a brominated derivative of cycloprop[a]indene This compound is characterized by the presence of a bromine atom at the 5-position and a tetrahydrocycloprop[a]indene core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- typically involves the bromination of cycloprop[a]indene. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or amines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: The major product is the parent hydrocarbon, cycloprop[a]indene.
Wissenschaftliche Forschungsanwendungen
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, making the compound reactive towards nucleophiles. The cycloprop[a]indene core can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloprop[a]indene: The parent compound without the bromine atom.
5-Chloro-1,1a,6,6a-tetrahydrocycloprop[a]indene: A chlorinated derivative with similar structural features.
5-Iodo-1,1a,6,6a-tetrahydrocycloprop[a]indene: An iodinated derivative with similar reactivity.
Uniqueness
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This unique feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H9Br |
---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C10H9Br/c11-10-3-1-2-7-8-4-6(8)5-9(7)10/h1-3,6,8H,4-5H2 |
InChI-Schlüssel |
XGUCMYLIWQPHCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3=C(C2)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.